Gatifloxacin Gatifloxacin Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. It is also available as eye drops under the brand name Zymar® marketed by Allergan. The FDA withdrew its approval for the use of non-ophthalmic drug products containing gatifloxacin due to the high prevalence of gatifloxacin-associated dysglycemia adverse event reports and the high incidence of hyperglycemic and hypoglycemic episodes in patients taking gatifloxacin compared to those on macrolide antibiotics.
Gatifloxacin anhydrous is a Quinolone Antimicrobial.
Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. Bristol-Myers Squibb introduced Gatifloxacin in 1999 under the proprietary name Tequin™ for the treatment of respiratory tract infections, having licensed the medication from Kyorin Pharmaceutical Company of Japan. Allergan produces an eye-drop formulation called Zymar™. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. [Wikipedia]
A fluoroquinolone antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used as an ophthalmic solution for the treatment of BACTERIAL CONJUNCTIVITIS.
Brand Name: Vulcanchem
CAS No.: 112811-59-3
VCID: VC20753095
InChI: InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
SMILES: CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Molecular Formula: C19H22FN3O4
Molecular Weight: 375.4 g/mol

Gatifloxacin

CAS No.: 112811-59-3

VCID: VC20753095

Molecular Formula: C19H22FN3O4

Molecular Weight: 375.4 g/mol

Purity: > 98%

* For research use only. Not for human or veterinary use.

Gatifloxacin - 112811-59-3

Description Gatifloxacin is a monocarboxylic acid that is 4-oxo-1,4-dihydroquinoline-3-carboxylic acid which is substituted on the nitrogen by a cyclopropyl group and at positions 6, 7, and 8 by fluoro, 3-methylpiperazin-1-yl, and methoxy groups, respectively. Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial topoisomerase type-II enzymes. It has a role as an antiinfective agent, an EC 5.99.1.3 [DNA topoisomerase (ATP-hydrolysing)] inhibitor and an antimicrobial agent. It is a quinolinemonocarboxylic acid, a N-arylpiperazine, an organofluorine compound, a quinolone and a quinolone antibiotic.
Gatifloxacin is an antibiotic agent and a member of the fourth-generation fluoroquinolone family. It works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV. It was first introduced by Bristol-Myers Squibb in 1999 under the brand name Tequin® for the treatment of respiratory tract infections. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. It is also available as eye drops under the brand name Zymar® marketed by Allergan. The FDA withdrew its approval for the use of non-ophthalmic drug products containing gatifloxacin due to the high prevalence of gatifloxacin-associated dysglycemia adverse event reports and the high incidence of hyperglycemic and hypoglycemic episodes in patients taking gatifloxacin compared to those on macrolide antibiotics.
Gatifloxacin anhydrous is a Quinolone Antimicrobial.
Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
Gatifloxacin is an antibiotic of the fourth-generation fluoroquinolone family, that like other members of that family, inhibits the bacterial enzymes DNA gyrase and topoisomerase IV. Bristol-Myers Squibb introduced Gatifloxacin in 1999 under the proprietary name Tequin™ for the treatment of respiratory tract infections, having licensed the medication from Kyorin Pharmaceutical Company of Japan. Allergan produces an eye-drop formulation called Zymar™. Gatifloxacin is available as tablets and in various aqueous solutions for intravenous therapy. [Wikipedia]
A fluoroquinolone antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used as an ophthalmic solution for the treatment of BACTERIAL CONJUNCTIVITIS.
CAS No. 112811-59-3
Product Name Gatifloxacin
Molecular Formula C19H22FN3O4
Molecular Weight 375.4 g/mol
IUPAC Name 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-4-ium-1-yl)-4-oxoquinoline-3-carboxylate
Standard InChI InChI=1S/C19H22FN3O4/c1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26/h7,9-11,21H,3-6,8H2,1-2H3,(H,25,26)
Standard InChIKey XUBOMFCQGDBHNK-UHFFFAOYSA-N
SMILES CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Canonical SMILES CC1CN(CC[NH2+]1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)[O-])C4CC4)F
Appearance Solid powder
Melting Point 182 - 185 °C
Physical Description Solid
Purity > 98%
Solubility 6.31e-01 g/L
Synonyms 1-cyclopropyl-1,4-dihydro-6-fluoro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolinecarboxylic acid
AM 1155
AM-1155
BMS 206584
BMS-206584
BMS206584
CG 5501
gatifloxacin
gatifloxacine
Tequin
Zyma
Reference 1: Dawn A, Chandra H, Ade-Browne C, Yadav J, Kumari H. Multifaceted Supramolecular Interactions from C-methylresorcin[4]arene Lead to an Enhancement in In Vitro Antibacterial Activity of Gatifloxacin. Chemistry. 2017 Oct 12. doi: 10.1002/chem.201704291. [Epub ahead of print] PubMed PMID: 29027275. 2: Pienaar E, Sarathy J, Prideaux B, Dietzold J, Dartois V, Kirschner DE, Linderman JJ. Comparing efficacies of moxifloxacin, levofloxacin and gatifloxacin in tuberculosis granulomas using a multi-scale systems pharmacology approach. PLoS Comput Biol. 2017 Aug 17;13(8):e1005650. doi: 10.1371/journal.pcbi.1005650. eCollection 2017 Aug. PubMed PMID: 28817561; PubMed Central PMCID: PMC5560534. 3: Pang Y, Zong Z, Huo F, Jing W, Ma Y, Dong L, Li Y, Zhao L, Fu Y, Huang H. In Vitro Drug Susceptibility of Bedaquiline, Delamanid, Linezolid, Clofazimine, Moxifloxacin, and Gatifloxacin against Extensively Drug-Resistant Tuberculosis in Beijing, China. Antimicrob Agents Chemother. 2017 Sep 22;61(10). pii: e00900-17. doi: 10.1128/AAC.00900-17. Print 2017 Oct. PubMed PMID: 28739779; PubMed Central PMCID: PMC5610515. 4: Xu Z, Zhang S, Song X, Qiang M, Lv Z. Design, synthesis and in vitro anti-mycobacterial evaluation of gatifloxacin-1H-1,2,3-triazole-isatin hybrids. Bioorg Med Chem Lett. 2017 Aug 15;27(16):3643-3646. doi: 10.1016/j.bmcl.2017.07.023. Epub 2017 Jul 8. PubMed PMID: 28720502. 5: Xu Z, Song XF, Hu YQ, Qiang M, Lv ZS. Azide-alkyne cycloaddition towards 1H-1,2,3-triazole-tethered gatifloxacin and isatin conjugates: Design, synthesis and in vitro anti-mycobacterial evaluation. Eur J Med Chem. 2017 Sep 29;138:66-71. doi: 10.1016/j.ejmech.2017.05.057. Epub 2017 Jun 9. PubMed PMID: 28646656. 6: Olliaro PL, Merle C, Mthiyane T, Bah B, Kassa F, Amukoye E, N Diaye A, Perronne C, Lienhardt C, McIlleron H, Fielding K. Effects on the QT Interval of a Gatifloxacin-Containing Regimen versus Standard Treatment of Pulmonary Tuberculosis. Antimicrob Agents Chemother. 2017 Jun 27;61(7). pii: e01834-16. doi: 10.1128/AAC.01834-16. Print 2017 Jul. PubMed PMID: 28438924; PubMed Central PMCID: PMC5487672. 7: Marcianes P, Negro S, García-García L, Montejo C, Barcia E, Fernández-Carballido A. Surface-modified gatifloxacin nanoparticles with potential for treating central nervous system tuberculosis. Int J Nanomedicine. 2017 Mar 13;12:1959-1968. doi: 10.2147/IJN.S130908. eCollection 2017. PubMed PMID: 28331318; PubMed Central PMCID: PMC5357078. 8: Sanfilippo CM, Allaire CM, DeCory HH. Besifloxacin Ophthalmic Suspension 0.6% Compared with Gatifloxacin Ophthalmic Solution 0.3% for the Treatment of Bacterial Conjunctivitis in Neonates. Drugs R D. 2017 Mar;17(1):167-175. doi: 10.1007/s40268-016-0164-6. PubMed PMID: 28078599; PubMed Central PMCID: PMC5318332. 9: Kozai S, Wada T, Ogawara KI, Kida T, Tokushige H, Higaki K. Evaluation of pharmacokinetic/pharmacodynamic indices of topical ophthalmic gatifloxacin against Staphylococcus aureus utilising an in vitro aqueous humour pharmacokinetic model. Int J Antimicrob Agents. 2017 Jan;49(1):113-115. doi: 10.1016/j.ijantimicag.2016.10.004. Epub 2016 Oct 24. PubMed PMID: 27817974. 10: Domingos LC, Moreira MV, Keller KM, Viana FA, Melo MM, Soto-Blanco B. Simultaneous quantification of gatifloxacin, moxifloxacin, and besifloxacin concentrations in cornea and aqueous humor by LC-QTOF/MS after topical ocular dosing. J Pharmacol Toxicol Methods. 2017 Jan - Feb;83:87-93. doi: 10.1016/j.vascn.2016.09.006. Epub 2016 Sep 23. PubMed PMID: 27670369.
PubChem Compound 4872633
Last Modified Sep 13 2023

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